molecular formula C7H4BrClN2 B1520531 5-Bromo-4-chloro-1H-indazole CAS No. 1082041-90-4

5-Bromo-4-chloro-1H-indazole

Cat. No. B1520531
M. Wt: 231.48 g/mol
InChI Key: GMGRNRQBEWCLKJ-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-1H-indazole is a heterocyclic organic compound . Its IUPAC name is 5-bromo-4-chloro-1H-indazole and its InChI code is 1S/C7H4BrClN2/c8-5-1-2-6-4 (7 (5)9)3-10-11-6/h1-3H, (H,10,11) .


Synthesis Analysis

The synthesis of 5-Bromo-4-chloro-1H-indazole can be achieved by nitration of 1-bromo-2-chloro-4-methylbenzene, followed by reduction to obtain 5-bromo-4-chloro-2-methylbenzeneamine, and finally cyclization . Other synthetic approaches include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular weight of 5-Bromo-4-chloro-1H-indazole is 231.48 . The InChI key is GMGRNRQBEWCLKJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The synthesis of 1H- and 2H-indazoles involves strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

5-Bromo-4-chloro-1H-indazole is a solid at room temperature .

Scientific Research Applications

2. Potential Implication in Neurotoxicity and Nephrotoxicity Although not directly involving 5-Bromo-4-chloro-1H-indazole, it's noteworthy that related indazole compounds have been implicated in discussions surrounding neurotoxicity and nephrotoxicity. For instance, halothane metabolism, involving a different brominated compound, has been connected to the formation of reactive intermediates potentially covalently binding to proteins and phospholipids, which may relate to hepatotoxicity. This insight into the metabolic pathways of structurally related compounds underscores the importance of comprehensive studies on the metabolism and potential toxicity of compounds like 5-Bromo-4-chloro-1H-indazole (Cohen et al., 1975).

Safety And Hazards

5-Bromo-4-chloro-1H-indazole is classified as having acute oral toxicity (Category 3, H301) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .

Future Directions

The chemical compound ‘5-Bromo-4-chloro-1H-indazole’ is a versatile material used extensively in scientific research. Its unique properties make it suitable for diverse applications, including drug discovery, organic synthesis, and material science. The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

5-bromo-4-chloro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-1-2-6-4(7(5)9)3-10-11-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGRNRQBEWCLKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NN=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672173
Record name 5-Bromo-4-chloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-1H-indazole

CAS RN

1082041-90-4
Record name 5-Bromo-4-chloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-chloro-1H-indazole
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Synthesis routes and methods

Procedure details

To a solution of 4-bromo-3-chloro-2-methylaniline (11 g, 49.9 mmol) in acetic acid (450 mL) was added NaNO2 (5.4 g, 78.3 mmol) in H2O (15 mL) at 10° C. The resulting mixture was stirred at room temperature for 30 minutes. Upon completion, the reaction mixture was diluted with H2O (500 mL) and extracted with EtOAc. The organic layer was dried over Na2SO4 and concentrated in vacuo. The residue was triturated with petroleum ether affording the title compound (4.5 g) as yellow solid. 1H NMR (400 MHz, DMSO-d6): δ 13.60 (s, 1H), 8.15 (s, 1H), 7.62 (d, 1H), 7.52 (d, 1H).
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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